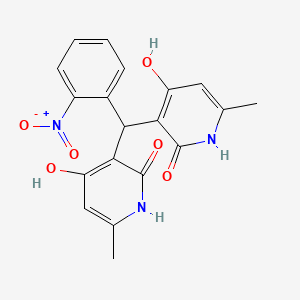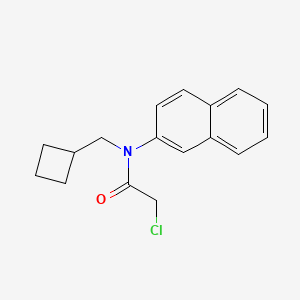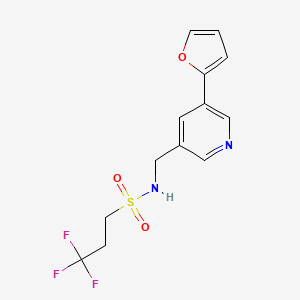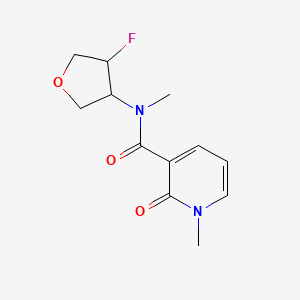
N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorinated oxolane ring with a dimethylated dihydropyridine carboxamide moiety, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and a fluorinating agent.
Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.
Formation of the Dihydropyridine Ring: The dihydropyridine ring is synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling of the Oxolane and Dihydropyridine Rings: The final step involves coupling the fluorinated oxolane ring with the dihydropyridine carboxamide moiety using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the oxolane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxolane derivatives.
科学研究应用
N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Biology: It is used in biochemical assays to study enzyme interactions and cellular responses.
Industry: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用机制
The mechanism of action of N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring and the dihydropyridine carboxamide moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various cellular pathways and physiological processes.
相似化合物的比较
Similar Compounds
- N-(4-chlorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(4-bromooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(4-methyloxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorine atom in the oxolane ring, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. This fluorinated derivative may exhibit enhanced biological activity and selectivity compared to its non-fluorinated counterparts.
属性
IUPAC Name |
N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-14-5-3-4-8(11(14)16)12(17)15(2)10-7-18-6-9(10)13/h3-5,9-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXCCKKIJNXSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N(C)C2COCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2582788.png)
![N-(2,2-Dimethylpropyl)-N-[(1-methylsulfonylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2582790.png)
![N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2582791.png)
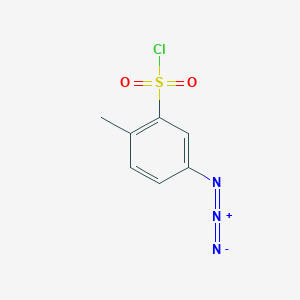
![7-(3,4-dimethylbenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2582793.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2582795.png)
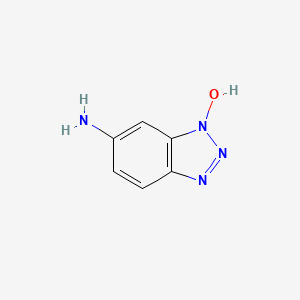
![(E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2582797.png)
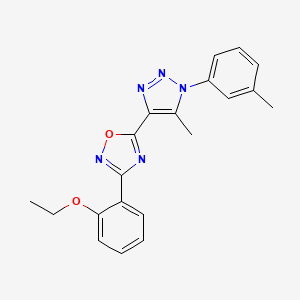
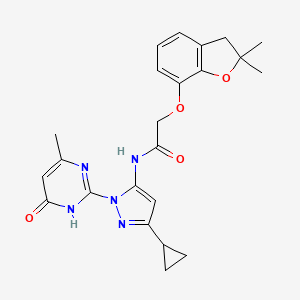
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2582807.png)
